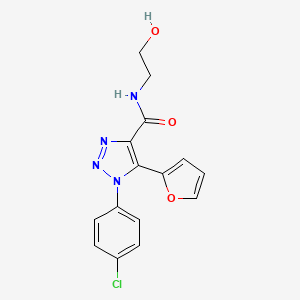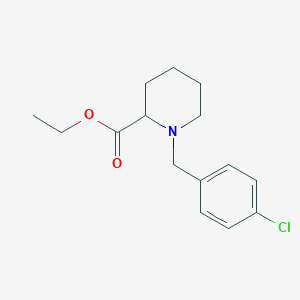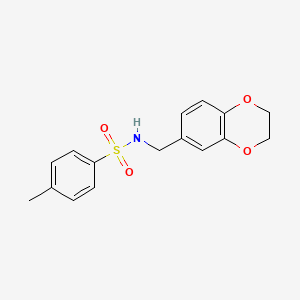![molecular formula C17H14BrClN2O2 B5049122 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as BCTC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 is involved in various physiological processes, including nociception, thermoregulation, and inflammation. The discovery of BCTC has opened up new avenues for research into the mechanisms of TRPV1 channel activation and modulation.
Mechanism of Action
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione acts as an antagonist of TRPV1 channels by binding to a specific site on the channel protein, thereby preventing its activation by various stimuli, such as heat, capsaicin, and acid. 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to be highly selective for TRPV1 channels, with little or no activity against other ion channels or receptors. The mechanism of action of 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been extensively studied using various experimental techniques, including electrophysiology, calcium imaging, and molecular modeling.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, depending on the experimental context. For example, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to inhibit TRPV1 channel activation and reduce pain sensation in animal models of inflammatory and neuropathic pain. 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has also been shown to modulate thermoregulation by inhibiting the activation of TRPV1 channels in thermosensitive neurons. Additionally, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines from immune cells.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. First, it is a highly selective and potent TRPV1 channel antagonist, making it an ideal tool for investigating the role of TRPV1 channels in various physiological processes. Second, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione is relatively easy to synthesize and purify, making it accessible for use in a wide range of research settings. However, there are also some limitations to the use of 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione in laboratory experiments. For example, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have some off-target effects at high concentrations, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione and TRPV1 channels. First, further studies are needed to elucidate the precise mechanisms of TRPV1 channel activation and modulation by 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione and other compounds. Second, the potential therapeutic effects of TRPV1 channel modulation in various diseases need to be further explored, including the development of novel drugs targeting TRPV1 channels. Third, the role of TRPV1 channels in other physiological processes, such as synaptic transmission and cell signaling, needs to be investigated. Finally, the development of new experimental techniques, such as optogenetics and gene editing, may provide new tools for studying TRPV1 channels and their role in health and disease.
Synthesis Methods
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione can be synthesized using a multistep process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1,3-diphenyl-2-buten-1-one. This intermediate is then reacted with 3-chloro-4-methylaniline to form the desired product, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the final product, making it more accessible for scientific research.
Scientific Research Applications
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been widely used in scientific research to investigate the role of TRPV1 channels in various physiological and pathological processes. For example, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been used to study the involvement of TRPV1 channels in pain sensation, thermoregulation, and inflammation. 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has also been used to investigate the potential therapeutic effects of TRPV1 channel modulation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-4-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-10-2-5-12(8-14(10)19)20-15-9-16(22)21(17(15)23)13-6-3-11(18)4-7-13/h2-8,15,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUIXNAWMUWSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5049051.png)
![4-methyl-1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5049052.png)
![3-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5049063.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5049067.png)

![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)
![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)

